2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride
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Overview
Description
2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride is a compound that features a benzimidazole core, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline typically involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA). The reaction is carried out under reflux conditions for several hours to yield the desired benzimidazole derivative . Microwave-assisted synthesis has also been reported, which significantly reduces the reaction time and improves yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antitumor and antihypertensive properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt various biological processes, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Another benzimidazole derivative with similar biological activities.
2-(4-Aminophenyl)benzimidazole: Known for its antimicrobial and antitumor properties.
Uniqueness
2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for various molecular targets. This uniqueness can result in distinct pharmacological profiles compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-[2-(1H-benzimidazol-2-yl)ethyl]aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.2ClH/c16-12-6-2-1-5-11(12)9-10-15-17-13-7-3-4-8-14(13)18-15;;/h1-8H,9-10,16H2,(H,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCXFIVUBPUGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=NC3=CC=CC=C3N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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